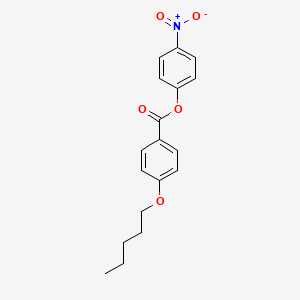

(4-nitrophenyl) 4-pentoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50649-77-9 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-pentoxybenzoate |

InChI |

InChI=1S/C18H19NO5/c1-2-3-4-13-23-16-9-5-14(6-10-16)18(20)24-17-11-7-15(8-12-17)19(21)22/h5-12H,2-4,13H2,1H3 |

InChI Key |

BBYMGGNRHHYGMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

The Foundational Significance of Aromatic Esters in Liquid Crystalline Materials Science

Aromatic esters are a cornerstone in the design and synthesis of thermotropic liquid crystals, materials that exhibit liquid crystalline properties within a specific temperature range. The ester linkage provides a crucial element of structural stability and allows for the systematic modification of molecular architecture, which in turn influences the material's mesophase behavior. The presence of aromatic rings contributes to the anisotropic molecular shape, typically rod-like, which is a prerequisite for the formation of liquid crystalline phases.

The versatility of aromatic esters allows for the fine-tuning of properties such as:

Mesophase Type and Stability: By altering the length and nature of terminal alkyl chains, the type of aromatic core, and the position of the ester group, researchers can induce the formation of various mesophases, including nematic, smectic, and columnar phases, and control the temperature ranges over which they are stable. arxiv.org

Optical and Dielectric Anisotropy: The electronic nature of the aromatic rings and substituent groups dictates the material's response to electric fields and its interaction with light, which are critical for display and photonic applications.

Self-Assembly: The interplay of intermolecular forces, such as π-π stacking of the aromatic rings and van der Waals interactions of the alkyl chains, governs the self-assembly of the molecules into ordered liquid crystalline structures.

This ability to tailor molecular structure for desired macroscopic properties has made aromatic esters a prolific class of compounds in the development of materials for liquid crystal displays (LCDs), optical sensors, and other advanced technologies.

The Paradigmatic Role of 4 Nitrophenyl 4 Pentoxybenzoate in Achiral Mesogens and Helical Architectures

Strategic Approaches to Ester Synthesis for Aromatic Liquid Crystals

The formation of the ester bond in aromatic liquid crystals is a critical step in their synthesis. Several methods are employed, often involving the activation of a carboxylic acid derivative to facilitate its reaction with a phenol (B47542). Common strategies include:

DCC/DMAP Coupling: This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the phenol. chemicalbook.com

Acid Chloride Method: A more traditional approach involves converting the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride is highly electrophilic and reacts efficiently with the phenol in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. nih.govnih.gov

Use of Pre-activated Esters: In some synthetic routes, pre-activated esters, such as 4-nitrophenyl esters, are used as synthons for further chemical modifications. nih.gov These esters are themselves products of esterification and are valued for their stability and reactivity in subsequent reactions. nih.gov

The choice of method often depends on the specific substrates, desired yield, and the need to avoid harsh conditions that could decompose sensitive functional groups on the aromatic core. tandfonline.com

Detailed Synthesis Protocol for 4-Nitrophenyl-4-pentoxybenzoate

The synthesis of this compound involves the esterification of 4-pentoxybenzoic acid with 4-nitrophenol (B140041).

A common and effective laboratory-scale synthesis utilizes the DCC/DMAP coupling method. chemicalbook.com

Reaction Scheme: 4-pentoxybenzoic acid + 4-nitrophenol --(DCC, DMAP, CH₂Cl₂)--> this compound

In this procedure, 4-pentoxybenzoic acid is dissolved in a dry, inert solvent like dichloromethane (B109758) (CH₂Cl₂). chemicalbook.com DCC and a catalytic amount of DMAP are then added. The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the reaction rate, after which 4-nitrophenol, dissolved in the same solvent, is added dropwise. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. chemicalbook.com The use of 4-nitrophenyl activated esters is noted for producing high yields and crystalline products that are convenient to handle. nih.gov

Alternatively, the synthesis can be achieved by first converting 4-pentoxybenzoic acid to 4-pentoxybenzoyl chloride. This acid chloride is then reacted with 4-nitrophenol in the presence of a base like pyridine or triethylamine (B128534) in a solvent such as dichloromethane. nih.govtandfonline.com

| Reagent | Role | Typical Solvent | Key Considerations |

|---|---|---|---|

| 4-pentoxybenzoic acid | Carboxylic Acid Source | Dichloromethane (CH₂Cl₂) | The alkoxy chain length influences the liquid crystal properties. |

| 4-nitrophenol | Phenol Source | Dichloromethane (CH₂Cl₂) | Provides the nitro-aromatic moiety. |

| DCC (N,N'-dicyclohexylcarbodiimide) | Coupling Agent | - | Activates the carboxylic acid. The byproduct, DCU, is a solid. chemicalbook.com |

| DMAP (4-dimethylaminopyridine) | Catalyst | - | A highly effective acylation catalyst. nih.govchemicalbook.com |

After the reaction is complete, a standard workup and purification procedure is followed:

Filtration: The primary byproduct of the DCC coupling reaction is dicyclohexylurea (DCU), which is insoluble in dichloromethane and can be removed by filtration. chemicalbook.com

Washing: The filtrate is then washed sequentially with an acidic solution (e.g., dilute HCl) to remove excess DMAP and any unreacted base, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid. nih.gov A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer. nih.govorgsyn.org

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.govorgsyn.org

Purification: The resulting crude solid is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate, to yield the pure ester product. nih.gov Column chromatography on silica (B1680970) gel can also be employed for purification if necessary. chemicalbook.comorgsyn.org

Elaboration of Homologous 4-Nitrophenyl-4-(alkoxy)benzoate Esters (NxBeOn Series)

The synthesis protocol for this compound can be extended to produce a homologous series of 4-nitrophenyl-4-(alkoxy)benzoate esters. In this series, the length of the alkoxy chain (—OCnH2n+1) attached to the benzoate (B1203000) ring is systematically varied. This is a common strategy in liquid crystal research to investigate the effect of molecular structure on mesomorphic properties. tandfonline.com

The synthesis of these homologs involves reacting 4-nitrophenol with the corresponding 4-(alkoxy)benzoic acids (e.g., 4-methoxybenzoic acid, 4-ethoxybenzoic acid, 4-propyloxybenzoic acid, etc.) using the same esterification methods described above. tandfonline.com The variation in the alkyl chain length is known to significantly influence the transition temperatures and the types of liquid crystal phases (e.g., nematic, smectic) observed. tandfonline.comnih.gov

Post-Synthetic Chemical Transformations of the Nitro-Aromatic Moiety

The nitro group on the this compound molecule is a versatile functional group that can be chemically transformed to introduce new functionalities.

A key transformation is the reduction of the nitro group (—NO₂) to an amino group (—NH₂). This conversion is significant as it transforms the electron-withdrawing nature of the substituent to an electron-donating one, drastically altering the electronic and physical properties of the molecule. The resulting amino-functionalized compounds are valuable intermediates for synthesizing dyes, polymers, and other liquid crystals. mdpi.com

This reduction is typically achieved through catalytic hydrogenation. The reaction involves a catalyst, often a noble metal, and a hydrogen source.

Reaction Scheme: this compound --(Catalyst, Hydrogen Source)--> (4-aminophenyl) 4-pentoxybenzoate

Commonly used catalytic systems include:

Platinum or Palladium Nanoparticles: These are highly effective catalysts for nitro group reduction. researchgate.netnih.gov The reaction is often carried out using sodium borohydride (B1222165) (NaBH₄) as the reducing agent (hydrogen source) in a solvent like ethanol or water. researchgate.netnih.gov

Indium Metal: An alternative method uses indium powder in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org

Supported Catalysts: To improve stability and reusability, metal nanoparticles can be supported on various materials like Co-Al layered double hydroxides (LDH) or other nanostructures. mdpi.comnih.gov

The progress of the reduction can be monitored by observing the disappearance of the characteristic yellow color of the nitrophenol derivative and the appearance of the aminophenol product. researchgate.net This transformation is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier between the nitro compound and the reducing agent. nih.govnih.gov

| Catalyst | Reducing Agent (Hydrogen Source) | Key Features | Reference |

|---|---|---|---|

| Pt Nanoparticles | NaBH₄ | High catalytic activity and efficiency. | mdpi.comresearchgate.net |

| Pd Nanoparticles | NaBH₄ | Effective catalyst for nitro compound reduction. | nih.gov |

| Fe₂O₃@Pt | NaBH₄ | Synergistic effect between Pt and Fe enhances activity. | nih.gov |

| Indium Powder | NH₄Cl / H₂O | Allows for reaction in aqueous solutions. | orgsyn.org |

Mesophase Behavior and Polymorphism of 4 Nitrophenyl 4 Pentoxybenzoate Systems

Comprehensive Analysis of Liquid Crystalline Phases Exhibited

In binary systems, specifically with a cyanobiphenyl-based imine, (4-nitrophenyl) 4-pentoxybenzoate is part of a series that demonstrates a remarkable range of mesophases, from nematic to various smectic and crystalline states. The specific phases observed depend on the alkyl chain length of the other components in the homologous series. arxiv.org

Characterization of the Nematic (N) Phase

Systems containing this compound, particularly those with shorter terminal alkyl chains on the partnering molecule, exhibit a conventional nematic (N) phase at higher temperatures. arxiv.org This phase is characterized by long-range orientational order of the molecules, but no positional order, behaving as a fluid. The transition from the isotropic liquid to the nematic phase is a primary feature of these systems. In the nematic phase, X-ray diffraction patterns show only short-range positional ordering of the molecules. arxiv.org

Elucidation of the Twist-Bend Nematic (NTB) Phase Peculiarities

A key feature of systems involving this compound is the formation of the twist-bend nematic (NTB) phase. This phase represents a spontaneous breaking of chiral symmetry in a fluid composed of achiral molecules, where the director forms a conical helix with an extremely short pitch, typically around 10 nanometers. arxiv.org For homologues with short terminal chains (n=1-6), the NTB phase appears below the conventional nematic phase. The transition from the uniform N phase to the helical NTB phase is a significant finding in these materials. arxiv.org

Investigation of Orthogonal Smectic Phases (SmA, SmAb)

As the terminal chains on the partnering molecules lengthen, the tendency for nano-scale separation between the aromatic cores and the alkyl chains increases, leading to the formation of lamellar (smectic) phases. arxiv.org Among these are the orthogonal smectic phases. The smectic A (SmA) phase, where molecules are arranged in layers and oriented perpendicular to the layer planes, is observed. Additionally, an optically biaxial smectic phase, identified as the SmAb phase, has been noted. The formation of the SmAb phase is thought to be due to the gradual freezing of rotation around the long molecular axis as the temperature is lowered. arxiv.org

Exploration of Tilted Smectic Phases (SmC, SmCTB)

Below the orthogonal smectic phases, tilted smectic phases emerge. The smectic C (SmC) phase, characterized by a uniform tilt of the molecular director with respect to the layer normal, is observed. arxiv.org A novel, more complex tilted smectic phase, termed the twist-bend smectic C (SmCTB), has also been identified. In this phase, there is a helical precession of the molecules around the cone axis, analogous to chiral smectic phases but arising from achiral molecules. This phase is distinguished by its optical uniaxiality, which points to an averaging of molecular orientations due to the short helical structure. arxiv.org

Identification of Low-Temperature Smectic and Crystalline Phases (e.g., HexI)

At lower temperatures, the systems transition into phases with higher degrees of order. A notable low-temperature phase identified is the Hexatic I (HexI) phase. This phase is characterized by short-range positional order but quasi-long-range bond-orientational order within the smectic layers. The presence of the HexI phase has been supported by observations of twisted entangled filaments in atomic force microscopy (AFM) images. arxiv.org In the HexI phase, the resonant soft X-ray scattering (RSoXS) signal position remains practically independent of temperature. arxiv.org

Thermotropic Phase Transition Phenomena

The sequence of liquid crystalline phases observed in systems containing this compound is entirely dependent on temperature, demonstrating thermotropic behavior. The transition temperatures and the stability of each phase are delicately balanced and can be tuned by modifying the molecular structure of the components in the mixture. arxiv.org

For example, in the homologous series studied, shorter chain homologues exhibit a direct transition from the N phase to the NTB phase. As the chain length increases, the NTB phase is extinguished and replaced by a complex sequence of smectic phases. The transition from the orthogonal smectic to the tilted smectic phase can be weakly first-order or continuous, depending on the specific homologue. arxiv.org The table below illustrates a representative phase sequence and transition temperatures for a homologue in the series that exhibits multiple smectic phases.

| Phase Transition | Temperature (°C) |

| Isotropic (Iso) → Nematic (N) | >120 |

| Nematic (N) → Smectic A (SmA) | ~120 |

| Smectic A (SmA) → Smectic CTB (SmCTB) | ~115 |

| Smectic CTB (SmCTB) → Hexatic I (HexI) | ~105 |

| Hexatic I (HexI) → Crystal (Cr) | <100 |

Note: The temperatures are approximate and represent a general sequence observed in the studied systems.

Insufficient Data Available for this compound Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data concerning the mesophase behavior and polymorphism of the chemical compound this compound. The existing body of research does not provide the detailed experimental findings necessary to construct a thorough and accurate article based on the provided outline.

Specifically, there is no retrievable information regarding the nematic to twist-bend nematic phase transitions or the smectic phase transition sequences for this particular compound. Furthermore, studies correlating the terminal alkyl chain length with smectic phase promotion and the influence of molecular curvature on mesophase formation and stability for the homologous series of this compound could not be located.

While general principles regarding these phenomena in other liquid crystalline systems are well-documented, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. The absence of specific empirical data for this compound makes it impossible to generate the requested scientifically accurate content and data tables.

Therefore, the generation of the article as per the specified detailed outline cannot be completed at this time due to the unavailability of the necessary scientific information in the public domain.

Advanced Characterization Techniques for Supramolecular Structure Elucidation

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) Studies

X-ray scattering techniques are indispensable for determining the spatial arrangement of molecules in liquid crystal phases. By analyzing the diffraction patterns, researchers can deduce critical information about the ordering and dimensionality of the molecular assemblies.

Detailed studies specifically assessing the short-range lamellar order and the formation of cybotactic groups in the mesophases of (4-nitrophenyl) 4-pentoxybenzoate are not extensively available in the reviewed scientific literature. While the presence of smectic phases implies a degree of lamellar ordering, quantitative analysis of the correlation lengths and the nature of any pre-transitional cybotactic clusters in the nematic phase for this specific compound has not been reported.

In its smectic phases, this compound exhibits a layered structure. The spacing of these layers is a fundamental parameter that can be determined using X-ray diffraction. Research has shown that in the heliconical smectic phases of this compound, the helical pitch is incommensurate with the smectic layer spacing. For instance, in the heliconical smectic C (SmCTB) phase, the pitch corresponds to approximately 3 to 4 smectic layer distances. In the hexatic smectic phase, this changes to about 2.2 smectic layer distances. This indicates a complex relationship between the helical superstructure and the underlying lamellar arrangement.

Resonant Soft X-ray Scattering (RSoXS) for Helical Superstructure Analysis

Resonant Soft X-ray Scattering (RSoXS) is a powerful technique for probing periodic structures with length scales on the order of nanometers, making it ideal for characterizing the helical superstructures found in certain liquid crystal phases.

For this compound, RSoXS studies have been instrumental in confirming the presence of a heliconical structure in its smectic phases. Upon cooling from the smectic A (SmA) phase to the heliconical smectic C (SmCTB) phase, a distinct resonant Bragg peak emerges, which allows for the quantification of the helical pitch length. The pitch length is observed to be around 15 nm near the transition temperature and slightly decreases as the temperature is lowered. In the hexatic smectic phase, the pitch length shows weak temperature dependence, remaining in the range of 10-10.2 nm.

Table 1: Helical Pitch Lengths of this compound in Different Mesophases as Determined by RSoXS

| Mesophase | Helical Pitch Length (L) | Corresponding Smectic Layer Distances | Reference |

|---|---|---|---|

| Heliconical Smectic C (SmCTB) | ~15 nm (shortens with decreasing temperature) | 3-4 | |

| Hexatic Smectic | 10-10.2 nm | ~2.2 |

The existing research on this compound focuses on the primary helical superstructure in the heliconical smectic phases. While the presence of a short-pitch helix is confirmed, detailed investigations into more complex, hierarchical helical structures within its smectic phases have not been reported in the available literature.

Polarized Optical Microscopy for Texture and Optical Anisotropy Analysis

Polarized Optical Microscopy (POM) is a fundamental technique used to identify liquid crystal phases by observing the characteristic textures that arise from the interaction of polarized light with the anisotropic medium. However, specific studies detailing the optical textures and a comprehensive analysis of the optical anisotropy for the various mesophases of this compound are not readily found in the surveyed scientific papers. While it is a standard characterization method, published micrographs and detailed optical data for this particular compound are scarce.

Observation and Interpretation of Characteristic Microscopic Textures

The identification of liquid crystal phases is heavily reliant on the observation of their unique textures under a polarized optical microscope (POM). These textures, which arise from the interaction of polarized light with the anisotropic medium, are diagnostic of the underlying molecular arrangement. For the homologous series of (4-nitrophenyl) 4-alkoxybenzoates, it has been established that the lower homologues, including the pentyloxy derivative, are purely nematogenic. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order.

Upon cooling from the isotropic liquid phase, the nematic phase of this compound would be expected to manifest through the nucleation of birefringent droplets. As these droplets grow and coalesce, a characteristic schlieren texture is anticipated to form. This texture is distinguished by the presence of dark brushes that emanate from point-like defects, known as disclinations. The number of brushes meeting at a point (either two or four) indicates the strength of the disclination. The movement and interaction of these disclinations provide insight into the elastic properties of the nematic phase. In some instances, a "threaded" texture, which is a variation of the schlieren texture, may also be observed.

Another common texture for a nematic phase is the marble texture , which appears as a collection of brightly colored, birefringent domains with irregular boundaries. This texture often forms in thicker samples or when the cooling rate from the isotropic phase is rapid. The specific texture observed can be influenced by factors such as sample thickness, surface treatment of the glass slides, and the rate of temperature change.

| Texture Type | Description | Implication for this compound |

| Schlieren | Characterized by dark brushes emanating from point defects (disclinations). | Indicates a well-developed nematic phase with specific elastic properties related to the interactions of these defects. |

| Threaded | A variation of the schlieren texture with visible thread-like disclinations. | Suggests a nematic phase with line defects, providing information on the material's elastic constants. |

| Marble | Birefringent domains with irregular shapes and sizes. | Often indicates rapid cooling or a thicker sample, reflecting the bulk orientational order of the nematic phase. |

Evaluation of Optical Uniaxiality and Biaxiality in Mesophases

The symmetry of a liquid crystal phase is described by its optical properties, specifically whether it is uniaxial or biaxial. In a uniaxial phase, there is one unique optical axis (the director in the case of a nematic phase), and the material is isotropic in the plane perpendicular to this axis. In a biaxial phase, there are two distinct optical axes, indicating a lower degree of symmetry in the molecular arrangement.

For a nematic liquid crystal like this compound, the phase is expected to be optically uniaxial. This can be confirmed using a technique called conoscopy . When a convergent beam of polarized light is passed through a sample that is homeotropically aligned (where the molecular long axes are perpendicular to the glass substrates), a characteristic interference pattern called a conoscopic figure is observed at the back focal plane of the objective lens. For a uniaxial crystal, this figure consists of a dark cross (the isogyres) superimposed on a series of concentric colored rings (the isochromes). The center of the dark cross corresponds to the direction of the optic axis. The uniaxial nature of the nematic phase is confirmed if this pattern remains unchanged as the sample is rotated.

The degree of orientational order in the nematic phase is quantified by its birefringence (Δn), which is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the optic axis. The birefringence of nematic liquid crystals containing nitro groups is typically positive (ne > no) and can be significant due to the high polarizability associated with the nitro group and the aromatic core. Birefringence is temperature-dependent and generally increases as the temperature is lowered within the nematic phase, reflecting an increase in the molecular order.

While the nematic phase of this compound is expected to be macroscopically uniaxial, the possibility of local biaxial ordering, particularly in the vicinity of defects or surfaces, cannot be entirely ruled out. The evaluation of potential phase biaxiality would require more advanced techniques, such as conoscopic observation of samples under specific alignment conditions or the use of external fields. However, for a simple calamitic nematic, the assumption of uniaxiality is generally valid.

| Property | Description | Expected for this compound |

| Optical Uniaxiality | The material has a single, unique optical axis. Light propagates with the same velocity in all directions perpendicular to this axis. | The nematic phase is expected to be optically uniaxial. |

| Optical Biaxiality | The material has two distinct optical axes. | Not expected for the bulk nematic phase, but could exist locally. |

| Birefringence (Δn) | The difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a measure of the optical anisotropy. | Expected to be positive and temperature-dependent, increasing with decreasing temperature. |

| Conoscopic Figure | An interference pattern observed in conoscopy. For a uniaxial crystal in homeotropic alignment, it is a dark cross with concentric rings. | A centered, symmetric dark cross would confirm the uniaxial nature of the nematic phase. |

Theoretical and Computational Frameworks for Understanding Helical Self Assembly

Principles of Spontaneous Chiral Symmetry Breaking in Achiral Systems

A remarkable phenomenon observed in systems of achiral bent-core molecules is the spontaneous formation of macroscopic chiral structures. aps.orgnih.gov This process, known as spontaneous mirror symmetry breaking (SMSB), occurs despite the absence of chirality at the molecular level. aps.org The origin of this phenomenon is rooted in the unique packing constraints imposed by the bent molecular shape.

Unlike rod-like molecules that can pack in a straightforward parallel fashion, the kinked geometry of banana-shaped molecules like (4-nitrophenyl) 4-pentoxybenzoate leads to complex steric interactions. Efficient packing often necessitates a collective tilting and rotation of molecules, which can propagate through the medium to form helical or twisted domains. aps.org These domains are equally likely to be right-handed or left-handed, resulting in a chiral conglomerate. arxiv.org Theoretical studies have shown that excluded volume interactions are a primary driving force behind this symmetry breaking. aps.org The system minimizes its free energy not through simple parallel alignment, but by adopting a more complex, tilted arrangement that inherently possesses a chiral character. This entropy-driven organization demonstrates that chirality can emerge as a collective property of a system even when its individual components are achiral. researchgate.net

Theoretical Models Describing Heliconical Nematic and Smectic Phases

The spontaneous tendency for bent-core molecules to form chiral assemblies leads to the emergence of novel liquid crystalline phases, most notably the heliconical nematic and smectic phases. A key example is the twist-bend nematic (NTB) phase, which was theoretically predicted and later experimentally confirmed in systems of achiral bent molecules. arxiv.orgtandfonline.com

The NTB phase is characterized by a local director that is tilted with respect to a macroscopic helical axis, precessing to form a cone-like structure with a remarkably short pitch, often on the order of nanometers. arxiv.org Theoretical models developed by Meyer, Dozov, and others describe the stability of this phase by considering higher-order terms in the elastic free energy of the liquid crystal. arxiv.org These models propose that for molecules with a significant bend, a negative bend elastic constant (K33) can stabilize a state of spontaneous bend, which then organizes into a twisted structure to avoid a uniform, high-energy bent state. ox.ac.uk

Mean-field theories have been successfully employed to describe the phase transitions into these heliconical states, such as the transition from a conventional nematic phase to the NTB phase. nih.gov Furthermore, the interplay between helical orientational order and positional order can give rise to heliconical smectic phases (SmCTB), where the heliconical arrangement of molecules is superimposed upon a layered smectic structure. tandfonline.comrsc.org These theoretical frameworks are essential for predicting and understanding the complex phase diagrams of materials like this compound.

Elucidating the Role of Molecular Geometry and Curvature in Liquid Crystal Elasticity

The bulk elastic properties of a liquid crystal are intrinsically linked to the geometry of its constituent molecules. In conventional nematic liquid crystals formed by rod-like molecules, the elastic constants associated with splay (K11), twist (K22), and bend (K33) deformations typically follow the relation K33 > K11. However, for bent-core nematics, this relationship is often inverted, with the bend elastic constant being unusually small (K33 < K11). ox.ac.uk

This anomalous elastic behavior is a direct consequence of the molecular curvature. The bent shape of the molecules can accommodate bend-type deformations with less energetic penalty than splay deformations, leading to a reduced K33 value. This inherent softness to bend deformation is a critical factor that predisposes these systems to form the modulated structures discussed previously, such as the NTB phase. The molecular architecture, including the bend angle and the nature of the molecular arms, directly influences these elastic constants and, consequently, the type of mesophase formed. rsc.org

Table 1: Frank Elastic Constants in Nematic Liquid Crystals

| Elastic Constant | Deformation Type | Description | Typical Relation in Rod-Like LCs | Typical Relation in Bent-Core LCs |

| K11 | Splay | Molecules move apart from a central point. | K11 < K33 | K11 > K33 |

| K22 | Twist | Molecules twist with respect to each other. | Variable | Often reduced |

| K33 | Bend | Molecules curve in a parallel direction. | K33 > K11 | K33 < K11 |

The low bend elastic constant in bent-core systems is closely linked to another important property: flexoelectricity. Flexoelectricity is the generation of electric polarization in response to a mechanical deformation like splay or bend. aps.org This effect is particularly pronounced in molecules that possess both shape polarity (like a banana or pear shape) and a permanent dipole moment. aps.org

The flexoelectric polarization (P ) is described by the equation: P = e1n (∇·n ) + e3(n × ∇ × n ) where n is the director, and e1 and e3 are the splay and bend flexoelectric coefficients, respectively. aps.org Due to their inherent bent shape and often significant transverse dipole moments, banana-shaped molecules are expected to exhibit a large bend flexoelectric coefficient (e3). aps.org Experimental studies on bent-core nematic systems have confirmed that e3 can be several orders of magnitude larger than in conventional calamitic liquid crystals. aps.org This strong coupling between bend deformation and electric polarization is a defining characteristic of this class of materials and can be tuned by mixing with other molecules. surajitdhara.in For a molecule like this compound, the polar nitro group is expected to contribute significantly to its dipole moment and, consequently, to a strong flexoelectric response.

Computational Chemistry and Molecular Dynamics Simulations of Mesophase Formation

While specific computational studies on this compound are not prominent in the literature, computational chemistry and molecular simulations are powerful tools for investigating the mesophase behavior of analogous bent-core systems. nih.gov These methods provide molecular-level insights that complement theoretical models and experimental findings.

Monte Carlo (MC) simulations are frequently used to predict the phase diagrams of these complex fluids. nih.gov By employing simplified models that capture the essential geometric features of the molecules, such as representing them as linked spheres or spherocylinders, MC simulations can explore how factors like molecular bend angle and aspect ratio influence mesophase formation. nih.gov These simulations have successfully predicted the emergence of various phases, including twist-bend nematic and columnar banana phases, based purely on particle shape and packing considerations. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic aspects of mesophase formation and the properties of the resulting phases. nih.gov Using atomistic or coarse-grained force fields, MD simulations can model the self-assembly process from an isotropic liquid into an ordered mesophase. These simulations have been instrumental in confirming the structure of novel phases like the NTB phase and in studying the dynamics of molecular reorientation in the nematic phase of bent-core molecules. nih.govresearchgate.net For the homologous series of 4'-nitrophenyl, 4-n-alkoxybenzoates, intermolecular energy calculations using quantum mechanical methods have been performed on the hexyloxy member to analyze the contributions of stacking and in-plane interactions to the stability of the mesophase.

Table 2: Properties of the Homologous Series 4'-nitrophenyl 4-n-alkoxybenzoates Data for the hexyloxy homologue (NPHB) is used as a representative example due to the lack of specific data for the pentoxy derivative.

| Property | Observation for NPHB (n=6) | Significance |

| Mesophases | Exhibits both nematic and smectic phases. | Shows the potential for rich mesomorphic behavior in the series. |

| Transition Temperatures | Crystal to Nematic: 55°C; Nematic to Isotropic: 57.5°C. | Defines the operational temperature range of the liquid crystal phases. |

| Stacking Interaction Energy | Calculated minimum energy is significant, primarily due to dispersion forces. | Indicates that dispersion forces are crucial for the stability of the stacked molecular arrangements in the mesophase. |

| In-Plane Interaction Energy | A deep energy minimum is found, also dominated by dispersion forces. | Suggests strong lateral interactions that contribute to the overall ordering. |

| Total Dipole Moment | Calculated to be 3.89 Debye. | The large dipole moment, arising from the polar nitro group, is a key factor for flexoelectric properties. |

Broader Implications and Future Research Trajectories

Contributions to the Fundamental Understanding of Soft Matter Physics

(4-Nitrophenyl) 4-pentoxybenzoate, as part of the 4'-nitrophenyl, 4-n-alkoxybenzoate series, has played a role in deepening the fundamental understanding of soft matter physics. This homologous series is known to exhibit liquid crystalline phases, with the pentyloxy derivative being purely nematogenic. The study of the intermolecular forces and conformational properties of these molecules is crucial for understanding their mesomorphic behavior.

Research on closely related homologs, such as 4'-nitrophenyl, 4-hexyloxybenzoate, has involved detailed intermolecular energy calculations. These studies employ quantum mechanical methods to analyze the contributions of stacking and in-plane lateral interactions between molecules. Such calculations have revealed that dispersion forces are the primary contributors to the stacking interactions that are critical for the stability of the mesophase. The presence of highly polar nitro groups and the alkoxy chain length are key factors influencing the molecular interactions and, consequently, the type of liquid crystal phase that is formed. These theoretical investigations, grounded in experimental data, provide a robust framework for comprehending the delicate balance of forces that governs the formation and stability of liquid crystalline states.

Potential as Model Systems for Investigating Complex Fluid Phases

The homologous series of 4'-nitrophenyl, 4-n-alkoxybenzoates serves as an excellent model system for investigating the transition between different complex fluid phases. Within this series, shorter alkoxy chain members are purely nematogenic, while longer chain homologs exhibit smectic phases. This transition from a nematic phase, characterized by long-range orientational order, to a smectic phase, which also possesses a degree of positional order, provides a tunable platform for studying the underlying physics of phase transitions in soft matter.

By systematically varying the length of the alkoxy chain, researchers can probe how subtle changes in molecular architecture influence the collective behavior of the system. This allows for the testing and refinement of theoretical models that describe the formation of these complex fluid phases. The well-defined molecular structure of compounds like this compound makes them ideal candidates for such fundamental studies.

Directions for Rational Molecular Design of Novel Liquid Crystalline Materials

The knowledge gained from studying this compound and its homologs provides clear directions for the rational molecular design of new liquid crystalline materials with tailored properties. The synthesis of various liquid crystal series, such as those based on phenyl 4-benzoyloxybenzoate derivatives, has demonstrated how the introduction of different functional groups and the modification of the molecular core can systematically alter mesomorphic properties.

For instance, the presence and position of polar groups like the nitro group in this compound significantly impact the molecule's dipole moment and polarizability, which in turn affects the dielectric anisotropy and electro-optical response of the resulting material. The length of the flexible alkoxy chain is another critical design parameter that influences the melting point and the type and temperature range of the liquid crystal phase. By leveraging these structure-property relationships, chemists can design and synthesize new liquid crystals with specific characteristics, such as a broad nematic range, high birefringence, or specific dielectric properties, for advanced applications.

Emerging Opportunities in Advanced Materials Science and Device Applications

The unique properties of liquid crystals, including their responsiveness to external stimuli like electric fields, make them central to various technologies. While direct applications of this compound are not widely documented, the class of nitrophenyl-containing liquid crystals holds potential in several areas of advanced materials science.

The ability to manipulate the orientation of liquid crystal molecules with an electric field is the basis for liquid crystal displays (LCDs). Furthermore, the development of reactive liquid crystals, which can be polymerized to form ordered polymer networks, opens up possibilities for creating high-performance materials. These materials find use in applications such as optical films with specific polarization properties, and as alignment layers for other liquid crystal devices. The ongoing research into new liquid crystalline materials, inspired by compounds like this compound, is paving the way for next-generation displays, sensors, and smart materials.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.